

5-Nitrovanillin: A Comparative Analysis of Experimental and Theoretical Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nitrovanillin

Cat. No.: B156571

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Physicochemical Properties of **5-Nitrovanillin**

5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a nitrated derivative of vanillin that serves as a crucial intermediate in organic and medicinal chemistry. Its multifaceted reactive groups—aldehyde, hydroxyl, methoxy, and nitro—make it a valuable precursor for synthesizing a range of compounds, including phenethylamines and Coenzyme Q analogs.^[1] Notably, it is a key starting material for catechol-O-methyltransferase (COMT) inhibitors like Entacapone, which are used in the management of Parkinson's disease.^[2] This guide provides a detailed comparison of experimentally determined and theoretically predicted data for **5-Nitrovanillin**, offering a comprehensive resource for researchers utilizing this compound.

Physicochemical Properties: Experimental vs. Theoretical

The following tables summarize the key physicochemical and spectroscopic properties of **5-Nitrovanillin**, presenting a side-by-side comparison of values obtained through laboratory experiments and computational predictions.

Table 1: General and Physicochemical Properties

Property	Experimental Value	Theoretical/Predicted Value
Appearance	Yellow or yellow-green crystalline powder/solid.[1][2][3]	N/A
Molecular Formula	C ₈ H ₇ NO ₅	C ₈ H ₇ NO ₅
Molecular Weight	197.14 g/mol .	197.14 g/mol (Computed).[4]
Melting Point	171 - 179 °C.[5][6]	N/A
Boiling Point	320.9 °C at 760 mmHg.[2][3]	334.23 °C (Rough Estimate).[6][7]
Density	~1.5 g/cm ³ . [2]	1.456 - 1.5023 g/cm ³ (Estimate).[3][6][7]
Water Solubility	700 mg/L at 23 °C.[3][6]	N/A
Organic Solvent Solubility	2.1 g/L at 20 °C.[3][7]	N/A
pKa	N/A	4.97 ± 0.38 (Predicted).[3][7]
LogP	N/A	1.4 (XLogP3); 1.64470 (LogP).[3][4]

Table 2: Spectroscopic Data Comparison (¹H NMR)

Proton Assignment	Experimental Shift (ppm) in DMSO-d ₆	Predicted Shift (ppm)
Aldehyde (-CHO)	9.881.[8]	Typically >9.5 ppm
Aromatic (H)	8.106.[8]	Varies based on computational model
Aromatic (H)	7.633.[8]	Varies based on computational model
Methoxy (-OCH ₃)	3.985.[8]	Typically 3.8-4.0 ppm

Note: Predicted NMR shifts are highly dependent on the computational method (e.g., DFT functional) and solvent model used. General ranges are provided for comparison.

Table 3: Spectroscopic Data Comparison (FTIR)

Vibrational Mode	Experimental Wavenumber (cm ⁻¹)	Theoretical Wavenumber (cm ⁻¹)
O-H Stretch	Broad signal, often overlapping with C-H	~3200-3600 (unscaled)
C-H Stretch (Aromatic)	~3100-3000	~3100-3000 (unscaled)
C=O Stretch (Aldehyde)	~1700-1680	Varies, often slightly higher than experimental before scaling
NO ₂ Asymmetric Stretch	~1548.[9]	~1564 (unscaled, for a similar compound).[9]
NO ₂ Symmetric Stretch	~1340.[9]	~1345 (unscaled, for a similar compound).[9]
C=C Stretch (Aromatic)	~1600-1450	Varies with computational model
C-O Stretch	~1300-1200	Varies with computational model

Note: Theoretical vibrational frequencies are typically calculated using methods like DFT. The resulting wavenumbers are often systematically overestimated and require scaling factors for accurate comparison with experimental data.[10]

Experimental Protocols

The data presented in this guide are based on established chemical synthesis and analytical techniques.

Synthesis of 5-Nitrovanillin via Nitration

A common method for synthesizing **5-Nitrovanillin** is the nitration of vanillin.

- Reagents: Vanillin, concentrated nitric acid, glacial acetic acid.[\[1\]](#) Alternative nitrating agents like ceric ammonium nitrate can also be used.[\[11\]](#)
- Procedure:
 - Vanillin is dissolved in glacial acetic acid in a reaction vessel.
 - The nitrating agent (e.g., concentrated nitric acid or a solution of ceric ammonium nitrate) is added slowly, often under controlled temperature conditions (e.g., 0-5 °C) to prevent over-nitration and side reactions.
 - The reaction progress is monitored using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexane).[\[11\]](#)
 - Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.[\[11\]](#)
 - The resulting yellow solid is collected by filtration and washed with cold water.[\[12\]](#)
- Yields: Reported yields for this method range from 75% to 88%, depending on the specific reagents and conditions used.[\[1\]](#)[\[2\]](#)

Purification by Recrystallization

The crude **5-Nitrovanillin** is purified to achieve high purity (>98%).[\[2\]](#)

- Solvents: Ethanol or acetic acid are commonly used for recrystallization.[\[7\]](#)[\[12\]](#)
- Procedure:
 - The crude product is dissolved in a minimum amount of the hot recrystallization solvent.
 - The solution is allowed to cool slowly, promoting the formation of crystals. **5-Nitrovanillin** typically forms needle-like crystals from ethanol and plate-like crystals from acetic acid.[\[1\]](#)
[\[7\]](#)

- The purified crystals are collected by filtration and dried.
- Purity Validation: The purity of the final product is confirmed by measuring its melting point and using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
[2]

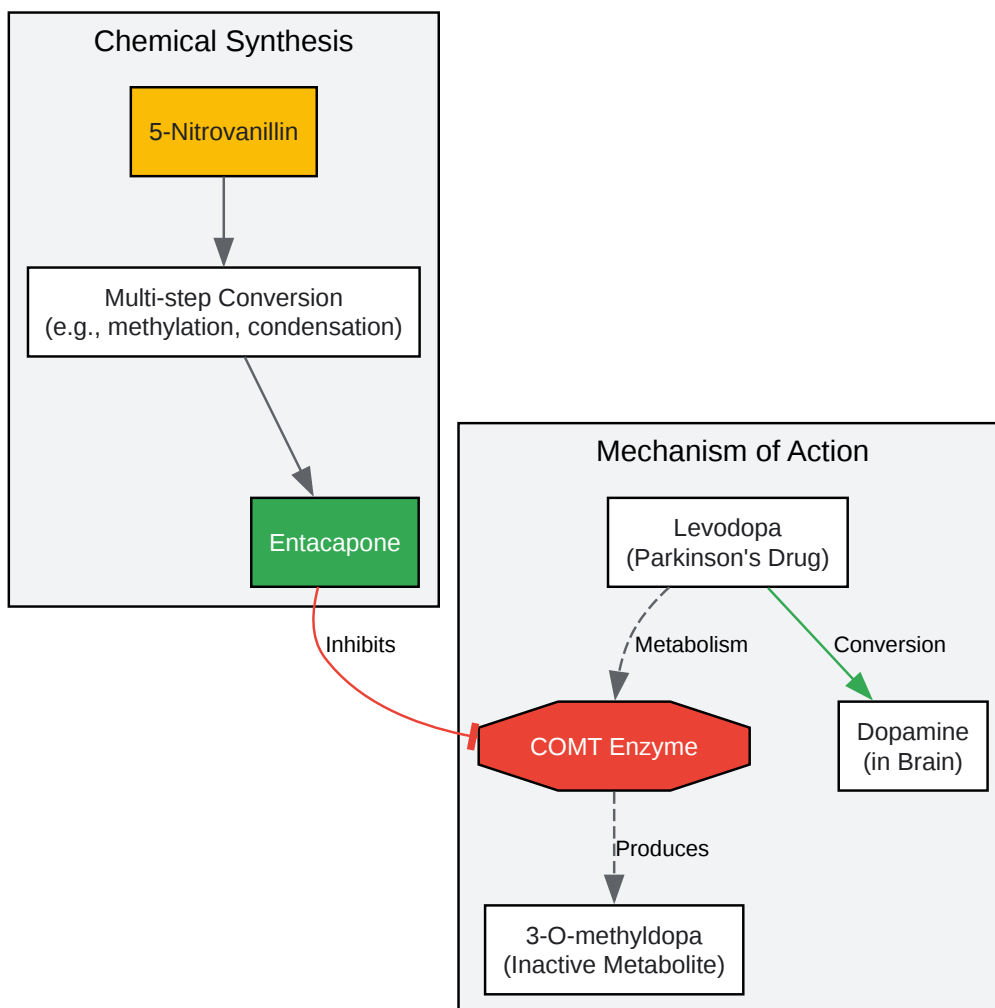
Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on spectrometers (e.g., 300 or 400 MHz) using a deuterated solvent, commonly DMSO- d_6 . [8] Chemical shifts are reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).
- FTIR Spectroscopy: Infrared spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. [4][13] The solid sample is often prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. [4]
- UV-Vis Spectroscopy: Ultraviolet-Visible absorption spectra are recorded using a UV-Vis spectrophotometer. [14] The sample is dissolved in a suitable solvent, such as methanol, and the absorbance is measured across a range of wavelengths. [14]

Application in Drug Synthesis: Pathway to a COMT Inhibitor

As a versatile chemical intermediate, **5-Nitrovanillin** is a critical building block for pharmaceuticals. One of its most significant applications is in the synthesis of Entacapone, a COMT inhibitor that helps manage the symptoms of Parkinson's disease. The diagram below illustrates this synthetic pathway and the mechanism of action.

Synthesis and Action of a 5-Nitrovanillin Derivative



[Click to download full resolution via product page](#)

Caption: Synthetic pathway from **5-Nitrovanillin** to Entacapone and its role in inhibiting COMT.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 2. innospk.com [innospk.com]
- 3. 5-Nitrovanillin | lookchem [lookchem.com]
- 4. 5-Nitrovanillin | C₈H₇NO₅ | CID 81134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. chembk.com [chembk.com]
- 7. 5-Nitrovanillin CAS#: 6635-20-7 [m.chemicalbook.com]
- 8. 5-Nitrovanillin(6635-20-7) 1H NMR spectrum [chemicalbook.com]
- 9. esisresearch.org [esisresearch.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents [patents.google.com]
- 12. 5-Nitrovanillin | 6635-20-7 [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [5-Nitrovanillin: A Comparative Analysis of Experimental and Theoretical Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156571#comparison-of-experimental-and-theoretical-data-for-5-nitrovanillin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com